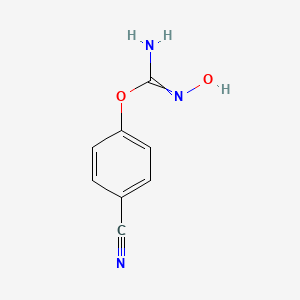
4-Cyanophenyl N'-hydroxycarbamimidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyanophenyl N'-hydroxycarbamimidate is a chemical compound with the molecular formula C8H7N3O2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyanophenyl N'-hydroxycarbamimidate typically involves the reaction of 4-cyanophenol with hydroxylamine under acidic conditions. The reaction proceeds through the formation of an intermediate carbamimidic acid, which then reacts with 4-cyanophenol to form the desired product.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. This may involve the use of catalysts and controlled reaction environments to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Cyanophenyl N'-hydroxycarbamimidate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids and other oxidized derivatives.
Reduction: Reduction reactions can produce amines and other reduced derivatives.
Substitution: Substitution reactions can result in the formation of various substituted phenyl compounds.
Applications De Recherche Scientifique
4-Cyanophenyl N'-hydroxycarbamimidate has several scientific research applications across different fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 4-Cyanophenyl N'-hydroxycarbamimidate exerts its effects depends on the specific application. In biochemical studies, it may interact with enzymes and other biomolecules, influencing their activity and function. The molecular targets and pathways involved can vary, but the compound's reactivity and functional groups play a crucial role in its mechanism of action.
Comparaison Avec Des Composés Similaires
4-Cyanophenyl N'-hydroxycarbamimidate is similar to other carbamimidic acid derivatives, such as hydroxycarbamimidic acid esters and other phenyl derivatives. its unique structure and reactivity set it apart from these compounds. Some similar compounds include:
Hydroxycarbamimidic acid esters: These compounds share the carbamimidic acid functional group but differ in their phenyl substituents.
Other phenyl derivatives: Compounds with different substituents on the phenyl ring, such as nitrophenyl or methoxyphenyl derivatives.
Activité Biologique
4-Cyanophenyl N'-hydroxycarbamimidate (CAS No. 651306-31-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological screening, and mechanisms of action, focusing on its anticancer properties and other biological effects.
Synthesis
The synthesis of this compound typically involves the reaction of cyanophenyl isocyanate with hydroxylamine or its derivatives. The resulting compound can be characterized using various spectroscopic techniques, including NMR and mass spectrometry, to confirm its structure.
Anticancer Properties
Research has demonstrated that this compound exhibits notable antiproliferative activity against various cancer cell lines. In a study assessing the compound's efficacy against multiple tumor types, it was found to inhibit cell growth significantly.
| Cell Line | GI50 (μM) | TGI (μM) | Effect |
|---|---|---|---|
| HCT-15 (Colon) | 0.197 | 0.278 | Strong inhibition |
| MDA-MB-435 (Melanoma) | 0.250 | 0.310 | Moderate inhibition |
| MCF-7 (Breast) | 0.400 | 0.500 | Moderate inhibition |
The above table summarizes the growth inhibition (GI50) and total growth inhibition (TGI) values for different cancer cell lines tested against this compound .
The mechanism by which this compound exerts its biological effects is believed to involve several pathways:
- Inhibition of Tubulin Polymerization : Similar compounds have shown the ability to disrupt microtubule dynamics, leading to cell cycle arrest.
- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells, contributing to its antiproliferative effects.
- Targeting Specific Kinases : It may inhibit key kinases involved in cancer progression, although detailed studies are needed to identify specific targets.
Case Studies
- Study on Antiproliferative Activity : A comprehensive screening of various derivatives of cyanophenyl compounds revealed that those with a hydroxycarbamimidate moiety exhibited enhanced activity against several cancer types, including breast and colon cancers .
- Selectivity in Cancer Cells : In silico predictions indicated a favorable selectivity profile for this compound against tumor cells compared to normal cells, suggesting potential therapeutic applications with reduced toxicity .
Propriétés
Numéro CAS |
651306-31-9 |
|---|---|
Formule moléculaire |
C8H7N3O2 |
Poids moléculaire |
177.16 g/mol |
Nom IUPAC |
(4-cyanophenyl) N'-hydroxycarbamimidate |
InChI |
InChI=1S/C8H7N3O2/c9-5-6-1-3-7(4-2-6)13-8(10)11-12/h1-4,12H,(H2,10,11) |
Clé InChI |
IRDXFEDJPIVKJH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C#N)OC(=NO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















